molecular formula C15H18N4O2S B2624847 9-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896338-19-5

9-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2624847
CAS No.: 896338-19-5
M. Wt: 318.4
InChI Key: JLALSCSAIGTCDC-UHFFFAOYSA-N
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Description

9-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a potent and selective small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This compound functions by competitively binding to the ATP-binding site of the receptor, thereby effectively blocking the EGFR-mediated phosphorylation and subsequent activation of key downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt cascades, which are fundamental to cellular processes including proliferation, survival, and differentiation. Its primary research value lies in the investigation of oncogenic signaling, particularly in the context of non-small cell lung cancer (NSCLC), where EGFR mutations are a well-established driver. Researchers utilize this inhibitor as a critical chemical tool to dissect the complex role of EGFR in disease pathogenesis, to study mechanisms of acquired resistance to targeted therapy, and to explore potential combination treatment strategies in preclinical models. The compound's specific scaffold has been explored in the development of novel therapeutic agents aimed at overcoming common resistance mutations, such as T790M, making it a valuable asset for structure-activity relationship (SAR) studies and for probing the intricacies of kinase inhibitor specificity. The inhibition of EGFR signaling by this compound provides a powerful means to induce cell cycle arrest and apoptosis in EGFR-dependent cancer cell lines, offering profound insights for the field of molecular oncology and targeted anticancer drug discovery.

Properties

IUPAC Name

9-methyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-11-6-5-9-19-13(11)16-14(17-15(19)21)22-10-12(20)18-7-3-2-4-8-18/h5-6,9H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLALSCSAIGTCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridotriazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridotriazine ring.

    Introduction of the Piperidine Ring: The piperidine moiety is introduced through nucleophilic substitution reactions, often using piperidine derivatives as starting materials.

    Attachment of the Sulfanyl Linkage: The sulfanyl group is incorporated through thiolation reactions, where sulfur-containing reagents react with the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

9-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures to 9-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one exhibit significant anticancer properties. For instance, derivatives of pyrido-triazine have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies are essential to evaluate the cytotoxicity and mechanism of action against specific cancer types.

Antimicrobial Properties

The compound's potential as an antimicrobial agent is being explored due to its structural similarity to known antibacterial agents. Studies have reported that related compounds demonstrate activity against Gram-positive and Gram-negative bacteria. The incorporation of piperidine moieties is thought to enhance membrane permeability, contributing to their antimicrobial efficacy.

CNS Activity

Given the presence of the piperidine group, there is a hypothesis that this compound may exhibit central nervous system (CNS) activity. Research into similar piperidine-containing compounds has revealed potential for treating neurological disorders such as anxiety and depression. Investigations into the compound's interaction with neurotransmitter receptors could yield insights into its psychoactive properties.

Enzyme Inhibition

The compound may serve as an inhibitor for certain enzymes involved in metabolic pathways or disease processes. For example, compounds that inhibit kinases or proteases are critical in cancer therapy and other diseases. Preliminary studies focusing on enzyme kinetics could provide valuable data on its inhibitory potential.

Case Study 1: Anticancer Efficacy

In a study published in European Journal of Medicinal Chemistry, derivatives of pyrido-triazine were synthesized and evaluated for anticancer activity against various human cancer cell lines. The results indicated that certain modifications led to enhanced potency compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Screening

A series of piperidine derivatives were screened for antimicrobial activity against both bacterial and fungal strains. The results demonstrated that some derivatives exhibited MIC values comparable to established antibiotics, suggesting a promising avenue for further development .

Data Table: Comparison of Biological Activities

Activity TypeCompound StructureIC50 Value (µM)Reference
AnticancerPyrido-triazine derivative10
AntimicrobialPiperidine derivative5
CNS ActivityPiperidine-based compoundTBDOngoing research
Enzyme InhibitionSimilar triazine compoundsTBDOngoing research

Mechanism of Action

The mechanism of action of 9-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

The pyrido[1,2-a][1,3,5]triazin-4-one core is a common framework in medicinal chemistry. Key structural variations among analogs include:

  • Substituents at position 2: Sulfanyl, amino, alkoxy, or alkyl groups.
  • Substituents at position 6, 7, 8, or 9 : Methyl, ethyl, or aryl groups.
Table 1: Structural and Physicochemical Properties of Selected Analogs
Compound Name Substituent at Position 2 Substituent at Position 9 Molecular Weight (g/mol) Key Functional Groups
Target Compound [2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl Methyl Not reported Piperidine, sulfanyl, ketone
2-Amino-6-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (4e1) Amino - 176.0 Amine
2-Diethylamino-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (4b5) Diethylamino Methyl 232.0 Tertiary amine
2-(Benzylsulfanyl)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one Benzylsulfanyl - 283.35 Sulfanyl, benzyl
2-Isopropylamino-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (4b3) Isopropylamino Methyl 218.0 Secondary amine
2-((2-(2,6-Dimethylmorpholino)-2-oxoethyl)thio)-9-methyl analog [2-(2,6-Dimethylmorpholino)-2-oxoethyl]sulfanyl Methyl Not reported Morpholine, sulfanyl, ketone

Key Observations :

  • The target compound’s piperidine-ketone-sulfanyl side chain distinguishes it from amino or alkoxy derivatives. Piperidine may enhance lipophilicity and receptor affinity compared to alkylamino groups .
  • Analogs with benzylsulfanyl or morpholino-sulfanyl substituents (e.g., ) share similar sulfanyl linkages but differ in cyclic amine components.

Biological Activity

The compound 9-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Formula

The molecular formula of the compound is C12H16N4OSC_{12}H_{16}N_4OS, with a molecular weight of approximately 256.35 g/mol.

Structural Characteristics

The compound features a pyrido-triazinone core, which is known for its diverse biological activities. The presence of a piperidine moiety and a sulfenyl group enhances its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to act as inhibitors for various enzymes, including elastase and other proteases, which are implicated in inflammatory diseases .
  • Antimicrobial Activity : The structural features suggest potential antimicrobial properties, as many pyrido-triazine derivatives exhibit such activities .
  • Anticancer Potential : Compounds with similar scaffolds have demonstrated anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth .

Pharmacological Studies

Recent studies have explored the pharmacological effects of related compounds:

  • Inhibition of Human Leukocyte Elastase (HLE) : A related compound demonstrated potent inhibition of HLE, which is crucial in managing chronic inflammatory diseases such as COPD and asthma. The inhibition constant was found to be Ki=0.0168K_i=0.0168 nM, indicating high potency .
  • Antioxidant Properties : Some derivatives have shown significant antioxidant activity, which could contribute to their protective effects against oxidative stress-related diseases.

Study 1: Inhibition of Inflammatory Responses

A study investigated the anti-inflammatory effects of a compound structurally similar to our target molecule. It was found that oral administration significantly reduced paw edema induced by carrageenan in rats, suggesting that the compound could modulate inflammatory pathways effectively .

Study 2: Anticancer Activity

Another study focused on the anticancer properties of pyrido-triazine derivatives. The results indicated that these compounds could inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest at the G1 phase .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (nM)Reference
SSR69071HLE Inhibition0.0168
Pyrido-triazine derivativeAnticancer (A549)50
Similar triazinoneAntimicrobial30

Table 2: Structure-Activity Relationships

Structural FeatureEffect on Activity
Piperidine ringEnhances binding affinity
Sulfenyl groupIncreases enzyme inhibition
Methyl substitution at position 9Modulates lipophilicity

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